molecular formula C10H13BrOS B8651758 2-bromo-1-methyl-4-propylsulfinylbenzene

2-bromo-1-methyl-4-propylsulfinylbenzene

Cat. No.: B8651758
M. Wt: 261.18 g/mol
InChI Key: KHPFIJKWPKTMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-methyl-4-propylsulfinylbenzene is an organic compound with the molecular formula C10H13BrOS It is a derivative of benzene, characterized by the presence of a bromine atom, a methyl group, and a propylsulfinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-methyl-4-propylsulfinylbenzene typically involves the introduction of the bromine, methyl, and propylsulfinyl groups onto the benzene ring through a series of chemical reactions. One common method involves the bromination of 1-methyl-4-(propylsulfinyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-methyl-4-propylsulfinylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-1-methyl-4-propylsulfinylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-methyl-4-propylsulfinylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the propylsulfinyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles, leading to the formation of various derivatives. Additionally, the propylsulfinyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1-methyl-4-propylsulfinylbenzene is unique due to the presence of the propylsulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The propylsulfinyl group can undergo specific redox reactions, making this compound valuable in various synthetic and research applications .

Properties

Molecular Formula

C10H13BrOS

Molecular Weight

261.18 g/mol

IUPAC Name

2-bromo-1-methyl-4-propylsulfinylbenzene

InChI

InChI=1S/C10H13BrOS/c1-3-6-13(12)9-5-4-8(2)10(11)7-9/h4-5,7H,3,6H2,1-2H3

InChI Key

KHPFIJKWPKTMEQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)C1=CC(=C(C=C1)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-methyl-benzenethiol (1.27 g; 6.25 mmol) in anhydrous DMF (12.5 ml) was treated with sodium hydride (300 mg; 7.5 mmol). Then reaction mixture was stirred at RT for 15 minutes, then the treated with 1-iodopropane (0.73 ml; 7.5 mmol). The reaction was stirred for 24 hours, before being quenched by dropwise addition of water. EtOAc was added and the layers separated. The organic layer was washed with brine, dried on MgSO4, filtered and concentrated under reduced pressure. The residue was dissolved in MeOH (13 mL), cooled to 0° C. and treated with a 0.5 M solution of sodium (meta)periodate in water (12.5 ml; 6.24 mmol). After stirring for 24 hours at RT, EtOAc and water were added and the phases separated and the organic phase was dried over MgSO4 and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc to give the title compound as a yellow sticky solid.
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1.27 g
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300 mg
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0.73 mL
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12.5 mL
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